

Spectroscopic Comparison Guide: 2,3-Dibromo-5-methylbenzoic Acid vs. Starting Materials

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Compound of Interest

Compound Name: 2,3-Dibromo-5-methylbenzoic acid

CAS No.: 154257-79-1

Cat. No.: B3348082

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Executive Summary & Synthetic Context

Target Compound: **2,3-Dibromo-5-methylbenzoic acid** (CAS: 154257-79-1) Primary Starting Material: 2-Amino-3-bromo-5-methylbenzoic acid (3-Bromo-5-methylanthranilic acid) (CAS: 13091-43-5) Reaction Type: Sandmeyer Reaction (Diazotization followed by bromination)[1][2]

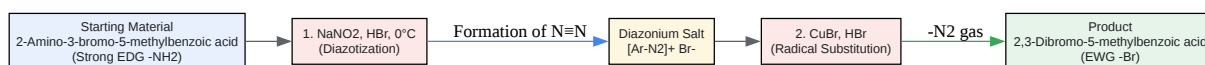
This guide details the spectroscopic differentiation between the target product and its anthranilic acid precursor. The transformation involves the replacement of a strong electron-donating primary amine (

) with a weakly deactivating halogen (

) at the C2 position.[2] This substitution induces drastic changes in the electronic environment of the aromatic ring, serving as the primary diagnostic marker in NMR and IR spectroscopy.[3]

Synthetic Pathway Visualization

The following workflow illustrates the conversion logic and critical intermediate species.



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Caption: Synthesis of **2,3-Dibromo-5-methylbenzoic acid** via Sandmeyer reaction. Note the transition from Amino (EDG) to Bromo (EWG).

Spectroscopic Comparison: The Evidence

The successful synthesis is confirmed by three primary spectroscopic shifts:

- NMR: Disappearance of the amino protons and downfield shift of aromatic signals.
- IR: Loss of N-H stretching bands and shift in Carbonyl (C=O) frequency.[2]
- MS: Transition from a mono-bromo isotopic pattern (1:1) to a di-bromo pattern (1:2:1).[2]

A. Nuclear Magnetic Resonance (¹H NMR)

The replacement of the amino group (shielding) with bromine (deshielding via induction, weakly shielding via resonance) results in a net downfield shift for the remaining aromatic protons.[3]

Feature	Starting Material (2-Amino-3-bromo-5-methylbenzoic acid)	Product (2,3-Dibromo-5-methylbenzoic acid)	Diagnostic Logic
-NH Protons	Broad singlet, ~6.0–7.5 ppm (Exchangeable)	Absent	Primary indicator of reaction completion. [2]
Aromatic H4	Doublet, ~7.6 ppm (Hz)	Doublet, ~7.7–7.9 ppm	Loss of ortho-shielding from -NH causes downfield shift. [2][3]
Aromatic H6	Doublet, ~7.3 ppm (Hz)	Doublet, ~7.5–7.6 ppm	Deshielding effect of C2-Br. [2][3]
-CH Group	Singlet, ~2.1–2.2 ppm	Singlet, ~2.3–2.4 ppm	Slight downfield shift due to overall ring deactivation. [2][3]
-COOH Proton	Broad singlet, >11.0 ppm	Broad singlet, >11.0 ppm	Remains present; typically broad and solvent-dependent. [2][3]

Key Interpretation: In the starting material, the amino group at C2 exerts a strong shielding effect on the aromatic ring protons. [3] Upon conversion to the C2-bromo product, this shielding is removed. [2][3] The bromine atom is inductively electron-withdrawing (-I), which deshields the ring protons, shifting them to a higher frequency (downfield). [3]

B. Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" confirmation of functional group transformation. [2]

Functional Group	Starting Material (cm)	Product (cm)	Explanation
N-H Stretch	3300–3500 (Doublet)	Absent	Diagnostic for loss of primary amine.
C=O ^[2] ^[4] Stretch	~1660–1680	~1690–1710	The amino group (EDG) lowers C=O freq via conjugation. ^[2] Br (EWG) reduces this, shifting C=O higher. ^[3]
C-Br Stretch	~600–700 (1 band)	Multiple bands	Appearance of additional C-Br vibrational modes. ^[2]

C. Mass Spectrometry (MS)

The isotopic signature of Bromine (

Br and

Br exist in ~1:1 ratio) is the definitive confirmation of the halogen count.

- Starting Material (C

H

BrNO

):

- M⁺ peak pattern: 1:1 doublet.^[2]^[3]

- Masses:

230, 232.^[2]^[3]

- Product (C

H

Br

O

):

- M+ peak pattern: 1:2:1 triplet.[2][3]

- Masses:

292, 294, 296.[2][3]

- Note: The 1:2:1 ratio arises from the probability of

Br-

Br,

Br-

Br (2x), and

Br-

Br combinations.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Dibromo-5-methylbenzoic Acid

Based on standard Sandmeyer methodologies for anthranilic acids.[2]

Reagents:

- 2-Amino-3-bromo-5-methylbenzoic acid (1.0 eq)[2]
- Sodium Nitrite (NaNO

, 1.1 eq)[3]

- Hydrobromic Acid (48% HBr, excess)[3]
- Copper(I) Bromide (CuBr, 1.2 eq)[3]
- Water/Acetic Acid solvent system[2][3][5]

Step-by-Step Workflow:

- Diazotization:
 - Dissolve the starting material in a mixture of acetic acid and 48% HBr.
 - Cool the solution to 0–5°C in an ice bath. Critical: Temperature control prevents decomposition of the diazonium salt.[3]
 - Add an aqueous solution of NaNO₂ dropwise.[2][3][5] Stir for 20 minutes. The solution should turn clear/yellowish.[2]
- Sandmeyer Substitution:
 - In a separate vessel, prepare a solution of CuBr in HBr.
 - Slowly transfer the cold diazonium solution into the CuBr solution while stirring vigorously.
 - Observation: Evolution of nitrogen gas (bubbling) indicates the reaction is proceeding.
 - Warm the mixture to room temperature and then heat to 60–80°C for 1 hour to ensure completion.
- Workup:
 - Cool to room temperature.[2][3]
 - Dilute with water.[2][3] The product often precipitates as a solid.[2]
 - Filter the solid.[2][6] If no precipitate, extract with Ethyl Acetate (3x).[3]

- Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[2]

- Dry over Na

SO

, filter, and concentrate.

Protocol 2: NMR Sample Preparation

Objective: Obtain high-resolution spectra to verify purity (>95%).

- Solvent Choice: DMSO-d

is recommended due to the high polarity of the carboxylic acid group.[2] CDCl

may be used if the compound is sufficiently soluble.[2]

- Preparation:

- Weigh 5–10 mg of the dried product.[2]

- Dissolve in 0.6 mL of DMSO-d

.

- Ensure the solution is clear; filter through a cotton plug if particulate matter remains.[2]

- Acquisition Parameters:

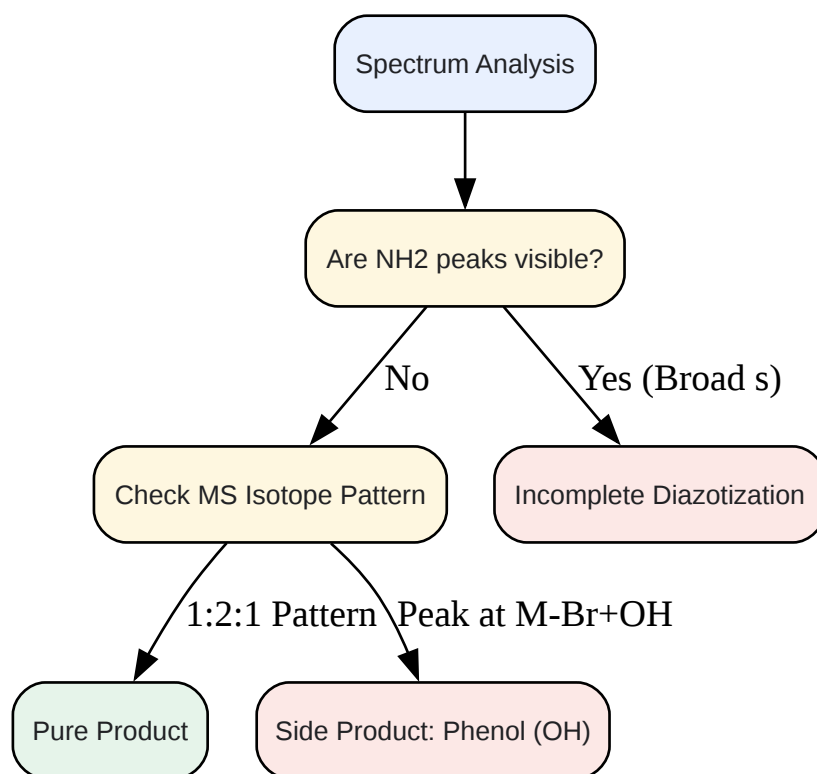
- Scans: 16 (minimum) for

H.

- Relaxation Delay (D1): 1.0 s.

- Pulse Angle: 30°.[2][3]

Troubleshooting & Quality Control



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Caption: Logic flow for assessing product purity via spectroscopic data.

Common Issues:

- Phenol Formation: If the reaction mixture is heated too quickly before the CuBr addition, water may attack the diazonium salt, forming the phenol (2-hydroxy-3-bromo-5-methylbenzoic acid).[2] Spectroscopic Sign: Broad OH stretch in IR, different MS mass.[2][3]
- Incomplete Reaction: Presence of starting material signals (NH protons) indicates the diazotization was not quantitative.

References

- Synthesis of **2,3-Dibromo-5-methylbenzoic acid**
 - Patent: US7528134B2 - Acetamides and benzamides that are useful in treating sexual dysfunction.[2] (See Example synthesis of **2,3-dibromo-5-methylbenzoic acid** from 3-bromo-5-methylantranilic acid).

- [5]
- Starting Material Data (2-Amino-3-bromo-5-methylbenzoic acid)
 - Source: PubChem Compound Summary for CID 2774400.[2][3]
- Sandmeyer Reaction Mechanism
 - Source: Master Organic Chemistry - Reactions of Diazonium Salts.
- General IR/NMR of Benzoic Acid Derivatives
 - Source: NIST Chemistry WebBook.[2][3]

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